

Atractylenolide III's synergistic effects with conventional chemotherapy drugs

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Compound of Interest

Compound Name: Atractylenolide Iii

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Atractylenolide III: Amplifying the Efficacy of Conventional Chemotherapy

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of **Atractylenolide III** in Cancer Therapy

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. **Atractylenolide III** (ATL III), a sesquiterpenoid lactone isolated from the rhizome of *Atractylodes macrocephala*, has emerged as a promising candidate. This guide provides a comprehensive comparison of the synergistic effects of **Atractylenolide III** with conventional chemotherapy drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Atractylenolide III and Docetaxel: A Synergistic Partnership in Gastric Cancer

Recent studies have illuminated the synergistic relationship between **Atractylenolide III** and the widely used chemotherapeutic agent, docetaxel, particularly in the context of gastric cancer. The combination has been shown to be more effective at inhibiting cancer cell growth and inducing programmed cell death (apoptosis) than docetaxel alone.

A key study investigating this combination in human gastric cancer cell lines, AGS and SGC-7901, revealed a significant enhancement of docetaxel's anti-neoplastic effects when combined with **Atractylenolide III**.^[1] While specific combination index (CI) values and IC50 values for the combined treatment were not detailed in this particular study, the qualitative and semi-quantitative results strongly suggest a synergistic interaction. The study demonstrated that the combination treatment led to a more profound inhibition of cell viability and a greater release of lactate dehydrogenase (LDH), an indicator of cell damage, compared to docetaxel monotherapy.^[1]

Furthermore, the combination of **Atractylenolide III** and docetaxel significantly increased the rate of apoptosis in both AGS and SGC-7901 cells.^[1] This was accompanied by an elevated ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, indicating a shift in the cellular balance towards apoptosis.^[1]

Quantitative Data Summary

While comprehensive quantitative data for the combination of **Atractylenolide III** and docetaxel is still emerging, the following table summarizes the available data on the individual compounds and the observed qualitative synergistic effects.

Cell Line	Treatment	IC50 (μM)	Observed Effect of Combination	Reference
AGS (Gastric Cancer)	Atractylenolide III	120 (at 24h)	- Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio.	[1][2]
Docetaxel	Not provided	[1]		
SGC-7901 (Gastric Cancer)	Atractylenolide III	Not provided	- Significantly inhibited cell viability compared to docetaxel alone.- Significantly elevated LDH levels.- Significantly increased apoptosis rate.- Significantly increased BAX/Bcl-2 ratio.	[1]
Docetaxel	Not provided	[1]		

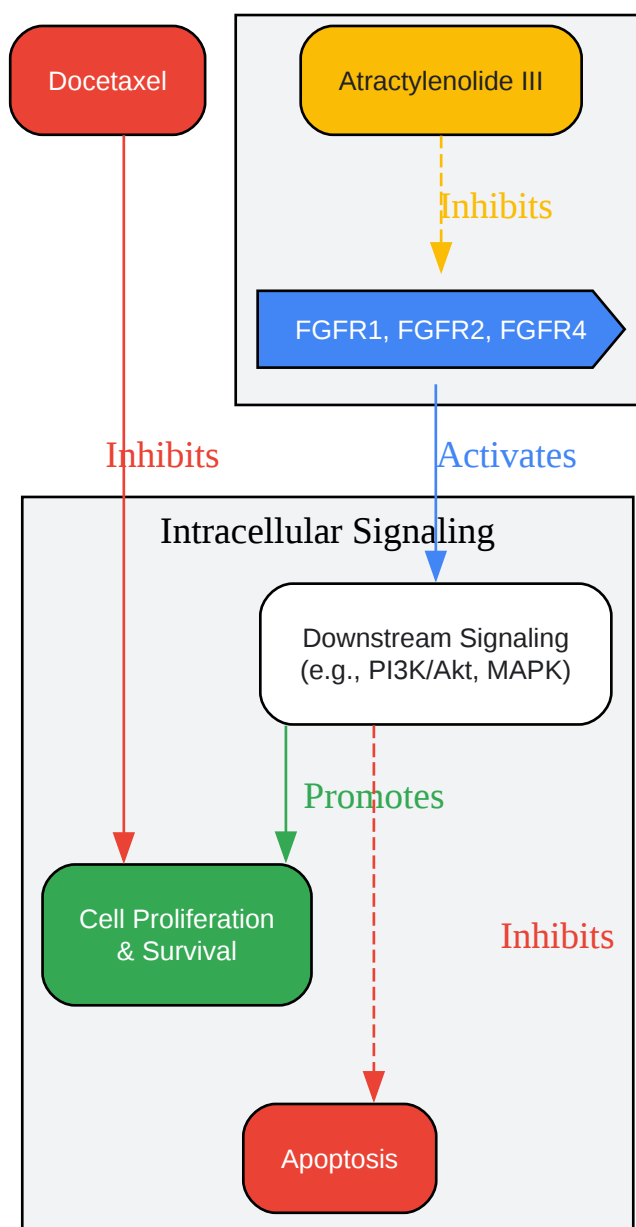
HGC-27 (Gastric Cancer)	Atractylenolide III	80 (IC30 at 24h)	Not applicable	[2]
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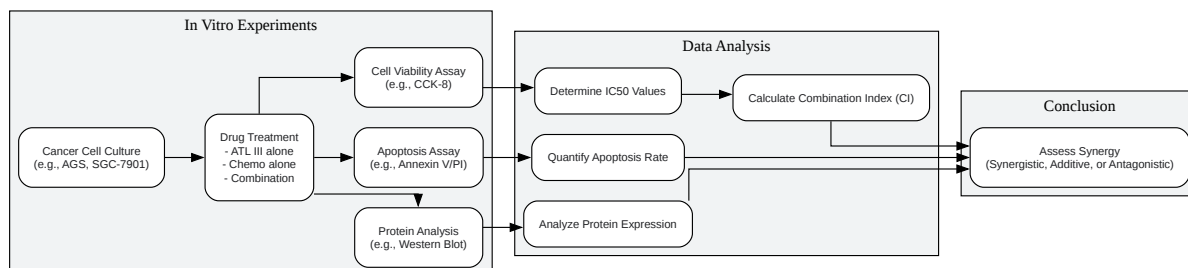
Note: The IC50 value for **Atractylenolide III** in AGS cells was determined in a separate study. [\[2\]](#) Further research is required to establish the precise IC50 values for the combination therapy and to calculate the Combination Index (CI) to definitively quantify the synergy.

Unveiling the Mechanism: Inhibition of the FGFR Signaling Pathway

The synergistic effect of **Atractylenolide III** and docetaxel appears to be mediated, at least in part, by the downregulation of Fibroblast Growth Factor Receptors (FGFRs). The study in gastric cancer cells demonstrated that the combination treatment resulted in a significant decrease in the protein expression of FGFR1, FGFR2, and FGFR4.[\[1\]](#)

The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and angiogenesis.[\[3\]](#)[\[4\]](#)[\[5\]](#) Aberrant activation of this pathway is implicated in cancer development and resistance to chemotherapy.[\[6\]](#)[\[7\]](#) By inhibiting FGFRs, **Atractylenolide III** may effectively dismantle a key survival mechanism in cancer cells, thereby rendering them more susceptible to the cytotoxic effects of docetaxel.





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